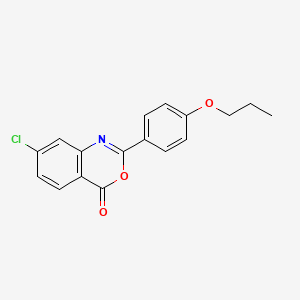
7-chloro-2-(4-propoxyphenyl)-4H-3,1-benzoxazin-4-one
Descripción general
Descripción
7-chloro-2-(4-propoxyphenyl)-4H-3,1-benzoxazin-4-one is a useful research compound. Its molecular formula is C17H14ClNO3 and its molecular weight is 315.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.0662210 g/mol and the complexity rating of the compound is 432. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Phytochemical Applications
Benzoxazinones, including derivatives similar to 7-chloro-2-(4-propoxyphenyl)-4H-3,1-benzoxazin-4-one, have been rediscovered for their significant bioactivity and ecological roles. These compounds exhibit phytotoxic, antifungal, antimicrobial, and antifeedant effects. They are explored for their potential as natural herbicide models and in pharmaceutical developments due to their chemical simplicity and bioactive properties (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).
Antimicrobial Activity
Some derivatives of the benzoxazinone family have been synthesized and evaluated for their antimicrobial activities. These efforts include the development of compounds with various aromatic substitutions, aiming to enhance their effectiveness against microbial pathogens. The research demonstrates the potential of benzoxazinones as templates for new antimicrobial agents (Askar, Mohammed, & Abdalgane, 2018).
Chemical Synthesis and Characterization
The structural versatility of benzoxazinones is highlighted in studies focusing on their synthesis and characterization. This includes the exploration of novel synthetic routes and the assessment of their chemical behaviors, contributing to a deeper understanding of their potential applications in various fields, including material science and organic chemistry (Azizian, Mehrdad, Jadidi, & Sarrafi, 2000).
Polymer Science
Research into benzoxazine derivatives has led to innovations in polymer science, particularly in the synthesis of polybenzoxazines. These studies explore the polymerization behavior and thermal properties of benzoxazine isomers, contributing to the development of materials with desirable mechanical and thermal characteristics (Liu, Zhang, Li, Luo, Jing, & Run, 2014).
Propiedades
IUPAC Name |
7-chloro-2-(4-propoxyphenyl)-3,1-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c1-2-9-21-13-6-3-11(4-7-13)16-19-15-10-12(18)5-8-14(15)17(20)22-16/h3-8,10H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHWORKOVWZERQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


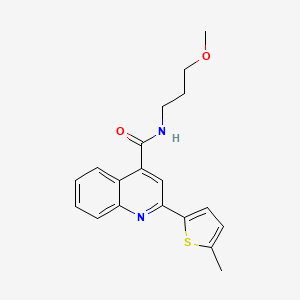
![1-phenyl-4-{3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanoyl}piperazine](/img/structure/B4615191.png)
![2-chloro-4-[(5-imino-7-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B4615197.png)
![N-[4-(acetylamino)phenyl]-3-chromanecarboxamide](/img/structure/B4615203.png)
![4-(2,4-dichlorophenoxy)-N-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B4615208.png)
![4-{[2,5-dimethyl-7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]carbonyl}-1,3-dimethyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4615216.png)
![1-(3-methylphenyl)-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4615220.png)
![N-[2-(4-butylphenyl)-6-chloro-2H-1,2,3-benzotriazol-5-yl]nicotinamide](/img/structure/B4615228.png)
![2-chloro-N-[4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B4615230.png)
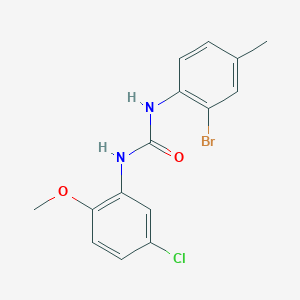
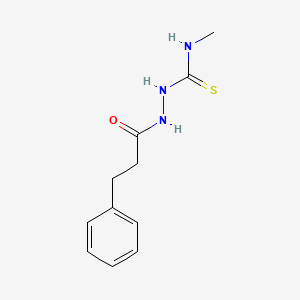
![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzamide](/img/structure/B4615265.png)
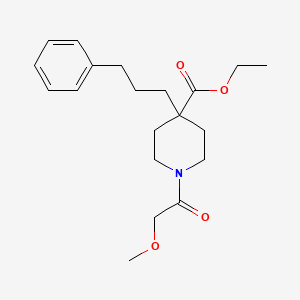
![5-[4-(allyloxy)-3-ethoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4615290.png)
